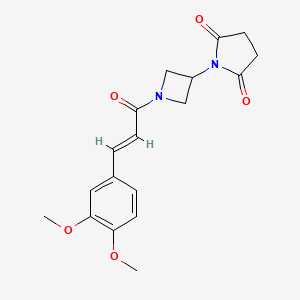
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including an azetidine ring, a pyrrolidine moiety, and a 3,4-dimethoxyphenyl group. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is C18H20N2O5 with a molecular weight of approximately 344.4 g/mol. The structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity.
- Pyrrolidine Moiety : A five-membered ring that is often found in various bioactive compounds.
- Acryloyl Functional Group : Known for its reactivity and ability to form covalent bonds with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be summarized as follows:
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Compounds with similar structures have shown potential in inhibiting tumor growth. | |
| Antimicrobial Effects | Azetidine derivatives are known for their antimicrobial properties. | |
| Antiviral Properties | Pyrrolidine-based compounds have been explored for antiviral activity. |
The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its ability to act as both a nucleophile and an electrophile allows it to participate in various biochemical reactions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Computational methods like molecular docking can predict binding affinities and orientations, aiding in the design of more potent analogs.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Potential areas of exploration include:
- Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Eigenschaften
IUPAC Name |
1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-14-5-3-12(9-15(14)25-2)4-6-16(21)19-10-13(11-19)20-17(22)7-8-18(20)23/h3-6,9,13H,7-8,10-11H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVEBVFMEBSC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













